molecular formula C13H28O B3103545 3-Pentyloctan-1-ol CAS No. 1443519-63-8

3-Pentyloctan-1-ol

Cat. No.: B3103545
CAS No.: 1443519-63-8
M. Wt: 200.36 g/mol
InChI Key: ZRIVEULBLVCCSL-UHFFFAOYSA-N
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Description

3-Pentyloctan-1-ol: is an organic compound with the molecular formula C13H28O . It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Pentyloctan-1-ol can be synthesized through the hydration of non-activated terminal olefins using tandem catalysts. The process involves the use of catalysts such as PdCl2(MeCN)2 and Shvo’s catalyst in the presence of p-benzoquinone . The reaction is carried out under a nitrogen atmosphere with solvents like i-PrOH and H2O .

Industrial Production Methods: Industrial production of this compound typically involves the use of raw materials such as olefins and specific catalysts to ensure high yield and purity. The process is optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Pentyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents.

    Reduction: The compound can be reduced to form alkanes or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Pentyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It is used in experiments to understand its effects on microbial growth and behavior .

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Its unique structure makes it a candidate for drug development and therapeutic use.

Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its properties make it valuable in the formulation of various products .

Mechanism of Action

The mechanism by which 3-Pentyloctan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death. The compound may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Pentyloctan-1-ol stands out due to its specific chain length and branching, which confer unique physical and chemical properties. These properties make it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-pentyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIVEULBLVCCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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